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Get Quote

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous

structural elucidation of novel molecules is paramount. This guide provides a detailed

spectroscopic characterization of 3,5-Dimethyl-2-nitrobenzonitrile, a substituted aromatic

compound with potential applications in medicinal chemistry and materials science. As

experimental spectra for this specific molecule are not readily available in public databases,

this guide will present a comprehensive analysis based on predictive methodologies and

comparative data from structurally analogous compounds. We will delve into the expected

outcomes from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and

UV-Visible Spectroscopy, explaining the rationale behind the predicted spectral features.

The Importance of Spectroscopic Characterization
The precise arrangement of functional groups in 3,5-Dimethyl-2-nitrobenzonitrile dictates its

chemical reactivity, physical properties, and biological activity. Spectroscopic methods provide

a non-destructive means to probe the molecular structure, offering a fingerprint unique to the

compound. For researchers in drug development, a thorough characterization ensures the

identity and purity of a synthesized compound, a critical step in the journey from laboratory to

clinical application.
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Predicted Spectroscopic Data and Comparative
Analysis
The following sections detail the anticipated spectroscopic data for 3,5-Dimethyl-2-
nitrobenzonitrile. These predictions are derived from established principles of spectroscopy

and by comparing with data from related molecules such as 3,5-dimethylbenzonitrile, various

nitrobenzonitriles, and other substituted aromatic systems.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms

in a molecule. For 3,5-Dimethyl-2-nitrobenzonitrile, we expect to see distinct signals for the

aromatic protons and the methyl protons.

Experimental Rationale: The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher)

is recommended to achieve optimal resolution of the aromatic proton signals. Deuterated

chloroform (CDCl₃) is a common solvent for such compounds, and a small amount of

tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

Predicted ¹H NMR Data:
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment
Rationale and
Comparison

~ 7.6 - 7.8 Singlet 1H H-4

The electron-

withdrawing nitro

and nitrile groups

will deshield the

aromatic protons.

This proton is

situated between

the two methyl

groups.

~ 7.8 - 8.0 Singlet 1H H-6

This proton is

adjacent to the

electron-

withdrawing

nitrile group,

leading to a

downfield shift.

~ 2.4 - 2.6 Singlet 6H -CH₃ (at C-3 and

C-5)

The two methyl

groups are

chemically

equivalent and

will appear as a

single, sharp

peak. The

chemical shift is

typical for methyl

groups attached

to an aromatic

ring. For

comparison, the

methyl protons in

3,5-

dimethylbenzonit

rile appear

around 2.3 ppm.
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The presence of

the ortho-nitro

group is

expected to

cause a slight

downfield shift.

Comparative Analysis: In 4-nitrobenzonitrile, the aromatic protons appear as two doublets

between 7.89 and 8.35 ppm[1]. The presence of two methyl groups in our target molecule will

lead to singlet signals for the remaining aromatic protons due to the substitution pattern.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy probes the carbon skeleton of a molecule. The chemical shift of each

carbon atom is influenced by its hybridization and the electronegativity of attached atoms.

Experimental Rationale: A proton-decoupled ¹³C NMR spectrum is typically acquired to simplify

the spectrum to a series of single peaks for each unique carbon atom. The same solvent and

instrument as for ¹H NMR can be used.

Predicted ¹³C NMR Data:
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Chemical Shift (δ, ppm) Assignment Rationale and Comparison

~ 150 - 155 C-2 (bearing -NO₂)

The carbon atom attached to

the highly electron-withdrawing

nitro group will be significantly

deshielded and appear far

downfield. In 4-

nitrobenzonitrile, the carbon

bearing the nitro group

appears at 150.14 ppm[1].

~ 140 - 145 C-3 & C-5 (bearing -CH₃)

These carbons are substituted

with methyl groups and are

part of the aromatic ring.

~ 130 - 135 C-4 & C-6

These aromatic carbons will

have chemical shifts

influenced by the adjacent

substituents.

~ 115 - 120 -C≡N

The nitrile carbon typically

appears in this region. In 4-

nitrobenzonitrile, it is observed

at 116.90 ppm[1].

~ 110 - 115 C-1 (bearing -CN)
The carbon attached to the

nitrile group will be deshielded.

~ 20 - 25 -CH₃

The methyl carbons are

expected in the typical

aliphatic region. In 3-

methylbenzonitrile, the methyl

carbon appears at 20.8

ppm[2].

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting

their characteristic vibrational frequencies.
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Experimental Rationale: The sample can be analyzed as a solid (using KBr pellet or ATR) or

dissolved in a suitable solvent. The key is to obtain a spectrum with well-resolved peaks

corresponding to the major functional groups.

Predicted IR Absorption Bands:
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Wavenumber
(cm⁻¹)

Functional Group Vibrational Mode
Rationale and
Comparison

~ 3100 - 3000 Aromatic C-H Stretching

Characteristic of C-H

bonds on an aromatic

ring.

~ 2980 - 2850 Aliphatic C-H Stretching
From the two methyl

groups.

~ 2230 - 2210 Nitrile (-C≡N) Stretching

This is a very

characteristic and

sharp peak for the

nitrile group. In 4-

nitrobenzonitrile, this

peak is observed at

2223 cm⁻¹[1]. The IR

spectrum of 3,5-

dimethylbenzonitrile

also shows a nitrile

stretch in this

region[3].

~ 1600 - 1450 Aromatic C=C Stretching

Multiple bands are

expected in this

region, corresponding

to the vibrations of the

benzene ring.

~ 1550 - 1500 & 1370-

1330
Nitro (-NO₂)

Asymmetric &

Symmetric Stretching

These two strong

absorptions are

characteristic of the

nitro group. In 4-

nitrobenzonitrile, the

nitro stretch is seen at

1348 cm⁻¹[1].

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in confirming its identity.

Experimental Rationale: Electron Ionization (EI) is a common technique for small organic

molecules. The molecule is bombarded with high-energy electrons, causing ionization and

fragmentation. The resulting mass-to-charge ratio (m/z) of the ions is measured.

Predicted Mass Spectrum:

m/z Ion Rationale

176 [M]⁺

The molecular ion peak,

corresponding to the molecular

weight of 3,5-Dimethyl-2-

nitrobenzonitrile (C₉H₈N₂O₂).

The molecular weight of the

related 3,5-dimethyl-4-

nitrobenzonitrile is also 176.17

g/mol [4].

159 [M - OH]⁺

Loss of a hydroxyl radical is a

common fragmentation

pathway for ortho-nitro

substituted aromatic

compounds (the "ortho effect").

146 [M - NO]⁺ Loss of a nitric oxide radical.

130 [M - NO₂]⁺

Loss of the nitro group. This

would correspond to the

molecular ion of 3,5-

dimethylbenzonitrile, which has

a molecular weight of 131.17

g/mol [5]. The fragment would

be C₉H₈N⁺.

116 [C₈H₆N]⁺

Further fragmentation, possibly

loss of a methyl group from the

[M - NO₂]⁺ fragment.
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Comparative Analysis: The mass spectrum of 3,5-dimethylbenzonitrile shows a molecular ion

peak at m/z 131 and a significant fragment at m/z 116, corresponding to the loss of a methyl

group[5]. This supports the predicted fragmentation pattern for our target molecule after the

initial loss of the nitro group.

UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

The presence of a conjugated system and chromophoric groups like the nitro and nitrile groups

will result in characteristic absorption bands.

Experimental Rationale: The sample is dissolved in a UV-transparent solvent, such as ethanol

or acetonitrile, and the absorbance is measured over a range of wavelengths (typically 200-400

nm for this type of compound).

Predicted UV-Vis Absorption:

λmax (nm) Electronic Transition Rationale and Comparison

~ 250 - 280 π → π

This absorption band is

characteristic of the benzene

ring. The substitution with

methyl, nitro, and nitrile groups

will cause a bathochromic (red)

shift compared to

unsubstituted benzene.

~ 300 - 340 n → π

This weaker absorption band

is associated with the nitro

group. The presence of

functional groups on the

benzene ring can influence the

position of these absorption

peaks[6].

Comparative Analysis: Benzene exhibits an absorption maximum around 255 nm. The

introduction of a nitro group, as in nitrobenzene, shifts the primary absorption band to around
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260 nm and introduces a weaker shoulder around 330 nm. The combined effect of the methyl,

nitro, and nitrile groups in 3,5-Dimethyl-2-nitrobenzonitrile is expected to result in a spectrum

with these general features.

Experimental Workflow and Data Interpretation
The following diagrams illustrate the general workflow for the spectroscopic characterization of

3,5-Dimethyl-2-nitrobenzonitrile.

Sample Preparation

Spectroscopic Analysis

Data Acquisition & Processing Interpretation & Elucidation

3,5-Dimethyl-2-nitrobenzonitrile
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Click to download full resolution via product page

Caption: Relationship between molecular structure and spectroscopic output.

Conclusion
This guide provides a robust, predictive framework for the spectroscopic characterization of

3,5-Dimethyl-2-nitrobenzonitrile. By leveraging fundamental principles and comparative data

from analogous structures, researchers can confidently interpret their experimental results. The

detailed predictions for ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy

serve as a valuable reference for anyone working with this compound or similar substituted

aromatic systems. The presented workflows emphasize a systematic approach to structural

elucidation, ensuring the scientific rigor required in drug development and chemical research.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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